molecular formula C7H7N2O3P B14506722 [Diazo(phenyl)methyl]phosphonic acid CAS No. 63147-97-7

[Diazo(phenyl)methyl]phosphonic acid

Cat. No.: B14506722
CAS No.: 63147-97-7
M. Wt: 198.12 g/mol
InChI Key: FDBDMYYZPGXFPQ-UHFFFAOYSA-N
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Description

[Diazo(phenyl)methyl]phosphonic acid is an organophosphorus compound of significant interest in advanced chemical research and development. This compound features a phosphonic acid group, characterized by a stable carbon-phosphorus (C-P) bond and two hydroxyl groups, which is directly bonded to a diazo-functionalized carbon center . The presence of both diazo and phosphonic acid functional groups on the same molecule creates a unique bifunctional reagent, enabling its participation in a diverse range of chemical transformations. The phosphonic acid functional group is a well-known isostere for the naturally occurring phosphate group, making its derivatives valuable in the design of enzyme inhibitors, potential prodrugs, and bioactive molecule prototypes that mimic transition states in biochemical pathways . Furthermore, the diazo group is a highly versatile handle for metal-catalyzed reactions, including cyclopropanations and X-H insertion reactions (where X can be C, O, N), as well as serving as a precursor to carbene intermediates. This combination of features makes this compound a promising building block for the synthesis of novel, functionalized phosphonates that are relevant to medicinal chemistry, agrochemical research, and materials science. The strong coordination properties of the phosphonic acid group also make it an excellent ligand for metal ions, suggesting potential applications in the fabrication of metal-organic frameworks (MOFs), hybrid materials, and surface functionalization . Researchers can leverage this compound to develop new catalysts, proton-conducting materials, or supramolecular assemblies. As with all chemicals of this nature, this product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any form of human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63147-97-7

Molecular Formula

C7H7N2O3P

Molecular Weight

198.12 g/mol

IUPAC Name

[diazo(phenyl)methyl]phosphonic acid

InChI

InChI=1S/C7H7N2O3P/c8-9-7(13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12)

InChI Key

FDBDMYYZPGXFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for the Preparation of Diazo Phenyl Methyl Phosphonic Acid

Strategic Approaches to the Formation of the Diazo Functionality

The introduction of the diazo group onto a carbon atom already bonded to phosphorus is a common and effective strategy. This approach hinges on the reactivity of an α-carbon that is activated by the adjacent phosphonate (B1237965) group.

The primary method for introducing the diazo functionality in this context is the diazo transfer reaction. This reaction typically involves an active methylene (B1212753) compound, in this case, a benzylphosphonate, which is deprotonated by a base to form a carbanion. This carbanion then reacts with a diazo transfer agent, such as a sulfonyl azide (B81097), to yield the desired α-diazophosphonate. nih.gov

A notable protocol involves the reaction of benzylphosphonates with tosyl azide (TsN₃) in the presence of a base like potassium tert-butoxide (KOtBu). nih.gov This method has proven to be general, tolerating various functional groups and is applicable for multi-gram scale synthesis, with yields reaching up to 79%. nih.gov The optimization of this protocol involves screening different bases and diazo transfer agents to maximize yield and minimize side reactions.

Alternative diazo transfer reagents have been developed to improve safety and efficiency. For instance, 2-azido-1,3-dimethylimidazolinium chloride (ADMC) and its corresponding phosphate (B84403) salt (ADMP) are stable and safe reagents that react with 1,3-dicarbonyl compounds under mild conditions to give high yields of diazo compounds. organic-chemistry.org While not explicitly documented for benzylphosphonates, their application represents a potential avenue for optimization. Polymer-supported benzenesulfonyl azide is another alternative that offers improved process safety. organic-chemistry.org

Diazo Transfer AgentBaseSubstrateKey AdvantagesReference
Tosyl azide (TsN₃)Potassium tert-butoxide (KOtBu)BenzylphosphonatesGeneral method, good yields (up to 79%), scalable. nih.gov
2-Azido-1,3-dimethylimidazolinium salts (ADMC, ADMP)Various (mild conditions)1,3-Dicarbonyls (by analogy)Stable, safe reagents, high yields, easy product isolation. organic-chemistry.org
Polymer-supported benzenesulfonyl azideVariousActive methylene compoundsImproved process safety. organic-chemistry.org

Beyond the diazo transfer to benzylphosphonates, other routes to α-diazophosphonates can be considered. One classical method is the diazotization of primary amines. researchgate.net In this approach, a primary α-aminobenzylphosphonic acid would be treated with a nitrosating agent, such as nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org However, the intermediates formed from the diazotization of primary aliphatic amines can be unstable, potentially leading to undesired substitution or rearrangement products. organic-chemistry.org

Another potential, though less common, route is the Bamford-Stevens reaction. This would involve the base-mediated decomposition of a tosylhydrazone derived from an α-ketophosphonate. The synthesis and subsequent reaction of the required α-keto-α-phenylmethylphosphonic acid precursor adds complexity to this synthetic sequence. acs.org

Elaboration of the Phosphorus-Carbon Bond in [Diazo(phenyl)methyl]phosphonic acid Synthesis

The formation of the P-C bond is a fundamental step in organophosphorus chemistry, and several classical and modern methods are available. rushim.ru This bond can be formed either before or after the creation of the diazo group.

The Michaelis-Arbuzov reaction is a cornerstone of P-C bond formation. researchgate.net In a potential application for synthesizing the precursor to this compound, a trialkyl phosphite (B83602) could be reacted with benzyl (B1604629) bromide. This reaction forms the diethyl or dimethyl ester of benzylphosphonic acid, which can then be subjected to a diazo transfer reaction as described previously. nih.gov

The Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, is another key method, particularly for synthesizing α-aminophosphonates. ijcce.ac.irmdpi.com These aminophosphonates could then serve as precursors for diazotization. For instance, the reaction of benzaldehyde, an amine, and a dialkyl phosphite would yield an α-aminobenzylphosphonate. ijcce.ac.ir

ReactionPhosphorus ReagentCarbon SubstrateProduct TypeReference
Michaelis-ArbuzovTrialkyl phosphiteBenzyl halideBenzylphosphonate ester researchgate.net
Pudovik / Kabachnik-FieldsDialkyl phosphiteBenzaldehyde + Amine (Imine)α-Aminobenzylphosphonate ijcce.ac.irnih.gov

Recent advancements have introduced new strategies for P-C bond formation that could be applied to the synthesis of phosphonate precursors. Photocatalytic methods, for example, enable the construction of C-P bonds by reacting carbon-centered radicals with phosphorus compounds under visible light. rsc.org This could provide a novel route to benzylphosphonates from different starting materials.

Transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, are powerful methods for forming P-C bonds, particularly for arylphosphonates. researchgate.netresearchgate.net While typically used for C(sp²)-P bond formation, adaptations could potentially be developed for C(sp³)-P bonds relevant to benzylphosphonate synthesis.

Furthermore, mechanochemical synthesis is an emerging green chemistry approach. A recently developed method involves the ball-milling of condensed phosphates with carbon nucleophiles to form P-C bonds, circumventing the need for solvents and harsh reagents. nih.gov This technique represents a significant departure from traditional solution-phase chemistry and could offer a more sustainable route to key intermediates. nih.gov

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

When evaluating synthetic routes to this compound, the most established and seemingly efficient method involves the formation of a benzylphosphonate ester followed by a diazo transfer reaction.

Efficiency: The diazo transfer reaction on benzylphosphonates reports yields up to 79%. nih.gov The preceding Michaelis-Arbuzov reaction to form the benzylphosphonate precursor is also typically high-yielding. Routes involving the diazotization of α-aminophosphonates may suffer from lower efficiency due to the instability of the diazonium intermediate. organic-chemistry.org

Selectivity: The diazo transfer method is highly selective for the activated α-carbon of the benzylphosphonate, with minimal side reactions reported under optimized conditions. nih.gov Diazotization of amines, in contrast, can lead to a mixture of products from substitution and elimination pathways.

Scalability: The protocol using tosyl azide and potassium tert-butoxide has been successfully applied to multi-gram scale synthesis, indicating its robustness for producing larger quantities of the material. nih.gov Many modern synthetic methods, including some transition-metal-catalyzed and photocatalytic reactions, can face challenges with scalability, although recent developments in flow chemistry are addressing these issues. acs.org Mild and scalable syntheses are continually being developed, aiming for high yields in minimal steps. researchgate.netrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organophosphorus compounds, including this compound, is an area of increasing focus aimed at minimizing environmental impact and enhancing safety. sciencedaily.com Green chemistry emphasizes the design of products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.comnih.gov For the synthesis of diazophosphonates, these principles can be applied to various aspects of the synthetic route, from the choice of starting materials and solvents to the type of catalyst and reaction conditions employed.

A prevalent method for synthesizing α-aryldiazophosphonates involves a diazo transfer reaction. acs.org In a typical procedure, a benzylphosphonate reacts with a diazo transfer agent, such as tosyl azide (TsN₃), in the presence of a base. acs.org The resulting product is a dialkyl [diazo(phenyl)methyl]phosphonate, which can then be converted to the final phosphonic acid through hydrolysis. nih.govresearchgate.net Evaluating this synthetic pathway through the lens of green chemistry reveals several opportunities for improvement and alignment with sustainable practices.

Atom Economy and Waste Prevention: The first principle of green chemistry is to prevent waste rather than treating it after it has been created. nih.gov Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.gov The diazo transfer reaction, while effective, generates by-products. For instance, using tosyl azide as the diazo transfer reagent results in the formation of a sulfonamide byproduct. researchgate.net Developing alternative diazo transfer reagents that result in more benign or easily recyclable by-products is a key goal.

Use of Safer Solvents and Reaction Conditions: Many organic reactions are conducted in volatile organic compounds (VOCs), which can be hazardous and environmentally damaging. Green chemistry encourages the use of safer solvents, such as water, or the elimination of solvents altogether through techniques like grinding. researchgate.netrsc.org While the synthesis of α-aryldiazophosphonates often utilizes organic solvents, research into related diazo compound syntheses has demonstrated the feasibility of aqueous media or solvent-free conditions. researchgate.netrsc.orgacs.org For example, the use of heterogeneous catalysts can facilitate reactions in more environmentally benign solvent systems. researchgate.net Furthermore, conducting reactions at ambient temperature and pressure reduces energy consumption, aligning with the principle of designing for energy efficiency. nih.govrsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions, while being required only in small amounts. nih.gov In the context of diazophosphonate synthesis, moving away from stoichiometric bases towards catalytic systems is a desirable green improvement. Research in related fields has shown the efficacy of sustainable heterogeneous catalysts, such as chitosan (B1678972) (derived from chitin, an abundant biopolymer), for diazo transfer reactions. researchgate.net Such catalysts can often be easily separated from the reaction mixture and recycled, further reducing waste. researchgate.net Metal-free catalytic systems are also gaining attention as they avoid the potential toxicity and contamination associated with residual metals. uni-bayreuth.de

Reduction of Derivatives: Green chemistry advocates for minimizing or avoiding the use of temporary modifying groups (protecting groups) to reduce the number of synthetic steps and the associated waste. nih.gov The direct synthesis of the target phosphonic acid would be ideal. However, the common route involves the synthesis of a phosphonate ester followed by a dealkylation step. acs.orgnih.gov The McKenna reaction, which uses bromotrimethylsilane (B50905) followed by methanolysis, is a mild and effective method for this deprotection, often superior to harsh acidic hydrolysis which may not be suitable for sensitive molecules. nih.gov

The table below outlines a representative green-oriented synthetic methodology for a precursor to the target compound, based on a diazo transfer reaction. acs.org

ParameterDescriptionGreen Chemistry Consideration
Starting MaterialsBenzylphosphonate, Tosyl azide (TsN₃)Utilizes readily available starting materials. acs.org Future improvements could focus on renewable feedstocks or less hazardous diazo transfer agents.
BasePotassium tert-butoxide (KOtBu)A strong base used in stoichiometric amounts. A shift to a recyclable, catalytic base would be a significant green improvement. researchgate.net
SolventOrganic Solvents (e.g., Tetrahydrofuran - THF)Potential for replacement with greener solvents (e.g., 2-MeTHF) or adaptation to aqueous or solvent-free conditions. researchgate.netuni-bayreuth.de
Reaction ConditionsTypically mild, may involve cooling.Performing the reaction at ambient temperature would reduce energy requirements. rsc.org
By-productsSulfonamide from the diazo transfer agent.The main source of waste in the key step. Separation is required. researchgate.net
Work-upStandard aqueous work-up and chromatographic purification.Simplifying purification, for instance by using a heterogeneous catalyst that can be filtered off, reduces solvent use and waste generation. researchgate.net
YieldReported yields are often good, up to 79%. acs.orgHigh yields are a key aspect of waste prevention. nih.gov

Reactivity Profiles and Mechanistic Elucidations of Diazo Phenyl Methyl Phosphonic Acid

Decomposing Pathways and Reactive Intermediates

The decomposition of [diazo(phenyl)methyl]phosphonic acid derivatives is a key step that unlocks their synthetic potential. This process typically involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive carbene intermediate. The conditions under which this decomposition occurs can significantly influence the subsequent reaction pathways.

The thermal and photolytic decomposition of diazo compounds are well-established methods for generating carbene intermediates. tuni.fi In the case of ((aryl)(diazo)methyl)phosphonates, these methods are effective for producing phosphorylated carbenes. nih.gov These carbenes are classified as donor-acceptor carbenes, where the phenyl group acts as a donor and the phosphonate (B1237965) group serves as an acceptor. This electronic characteristic makes the resulting carbene sufficiently electrophilic to react with C-H bonds. nih.gov

Photolytic decomposition, often carried out by irradiation with a suitable light source, provides an alternative and often milder method for generating phosphorylated carbenes from their diazo precursors. tuni.fi This method can sometimes offer better control and selectivity in subsequent reactions compared to thermal methods. The photolysis of diazo compounds can lead to the formation of an excited state species, which can then either collapse to the free carbene and dinitrogen or be quenched by another species in the reaction medium. tuni.fi

The generated phosphorylated carbene is a highly reactive intermediate that can undergo a variety of subsequent reactions, including insertion into C-H and other X-H bonds, cyclopropanation of olefins, and ylide formation. acs.org The high reactivity of these carbenes makes them valuable intermediates in the synthesis of complex organophosphorus compounds. researchgate.net

While intermolecular reactions of the generated phosphorylated carbenes are common, intramolecular processes can also occur, leading to skeletal rearrangements or the formation of cyclic structures. One of the most notable intramolecular reactions of carbenes derived from α-diazocarbonyl compounds is the Wolff rearrangement. tuni.fi This rearrangement involves the migration of a substituent from the adjacent carbon to the carbene carbon, resulting in the formation of a ketene (B1206846). tuni.fi

In the context of this compound derivatives, a Wolff-type rearrangement is a plausible, though not extensively documented, pathway. Such a rearrangement would lead to the formation of a highly reactive phosphonoketene intermediate. These intermediates are valuable in synthesis as they can react with nucleophiles to produce carboxylic acid derivatives or participate in [2+2] cycloaddition reactions. tuni.fi The propensity for a Wolff rearrangement versus other reaction pathways of the carbene would depend on the specific structure of the diazophosphonate and the reaction conditions.

Beyond the Wolff rearrangement, other intramolecular cyclization processes could be envisaged, depending on the presence of suitable functional groups within the molecule that can trap the carbene intermediate. However, specific examples of such intramolecular cyclizations originating from this compound are not prevalent in the literature, with intermolecular reactions being the more commonly explored pathways for this class of compounds.

Cycloaddition Reactions Initiated by this compound

This compound and its esters are excellent 1,3-dipoles and readily participate in cycloaddition reactions with a variety of dipolarophiles. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings containing phosphorus, which are of significant interest in medicinal and materials chemistry.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a hallmark reaction of diazo compounds. In the case of α-aryl-α-diazophosphonates, these reactions have been successfully carried out with various substrates. For instance, their reaction with electron-deficient alkenes like methyl or ethyl acrylate (B77674) leads to the formation of 5-arylpyrazole-3-carboxylates. researchgate.net This transformation proceeds through an initial [3+2] cycloaddition to form a pyrazoline intermediate, which then undergoes oxidative dehydrogenation to yield the aromatic pyrazole (B372694). researchgate.net

The scope of dipolarophiles is not limited to acrylates. Other electron-deficient alkenes and alkynes can also be employed, providing access to a wide range of functionalized pyrazolines and pyrazoles. The reactivity of the diazophosphonate as a 1,3-dipole is influenced by the electronic nature of the substituents on both the diazo compound and the dipolarophile.

A study on the [3+2] cycloaddition reactions of trimethylsilyldiazoalkanes with diethyl fumarate (B1241708) has provided insights into the electronic effects of substituents on the reactivity of the diazo compound. mdpi.com It was found that the nucleophilicity of the diazoalkane plays a crucial role in the reaction rate. mdpi.com By analogy, the phenyl and phosphonate groups in this compound would be expected to modulate its reactivity in a similar manner.

The following table provides a summary of representative [3+2] cycloaddition reactions of diazophosphonates with various substrates.

Diazo CompoundSubstrateProduct TypeReference
α-Aryl-α-diazophosphonatesMethyl/Ethyl Acrylate5-Arylpyrazole-3-carboxylates researchgate.net
TrimethylsilyldiazoalkanesDiethyl FumaratePyrazolines mdpi.com

As with many cycloaddition reactions, the issues of regioselectivity and stereoselectivity are of paramount importance in the [3+2] cycloadditions of this compound derivatives. In the reaction of α-aryl-α-diazophosphonates with unsymmetrical alkenes like acrylates, the regiochemistry of the addition is a key consideration. The observed formation of 5-arylpyrazole-3-carboxylates suggests a specific regiochemical outcome, which is likely governed by the electronic and steric interactions between the dipole and the dipolarophile in the transition state. researchgate.net

Computational studies on the cycloaddition reactions of diazo compounds have been instrumental in understanding the factors that control selectivity. For example, density functional theory (DFT) calculations on the Diels-Alder reactions of diazo esters have shown that the activation barriers for different pathways can be significantly influenced by the structure of the reactants and the nature of the transition states. researchgate.netnih.gov

While detailed stereochemical studies on the [3+2] cycloadditions of this compound itself are limited, the principles of stereocontrol in related systems offer valuable insights. In many 1,3-dipolar cycloadditions, the stereochemistry of the alkene is retained in the cycloadduct, suggesting a concerted or a stepwise mechanism with a very short-lived intermediate. The development of chiral catalysts for these reactions has also enabled the synthesis of enantioenriched products, highlighting the potential for stereochemical control.

Electrophilic and Nucleophilic Character of this compound

The diazo group in this compound can exhibit both electrophilic and nucleophilic properties, depending on the nature of the reacting partner and the reaction conditions. This dual reactivity adds to the synthetic versatility of the compound.

The terminal nitrogen atom of the diazo group is electron-rich and can act as a nucleophile. However, the most common manifestation of nucleophilicity in diazo compounds involves the carbon atom, particularly in reactions with strong electrophiles. Conversely, in reactions with strong nucleophiles, the diazo compound can act as an electrophile.

A resonance description of the diazonium ion, which can be considered a protonated form of the diazo compound, shows that the positive charge is delocalized over both nitrogen atoms. libretexts.org This makes the terminal nitrogen susceptible to attack by nucleophiles. In the context of diazo coupling reactions, arenediazonium salts act as electrophiles and react with electron-rich aromatic compounds. libretexts.orglibretexts.org

On the other hand, diazo compounds can react as nucleophiles with a variety of electrophiles. For instance, they can react with boronic acids in a process that involves the nucleophilic attack of the diazo carbon on the boron atom. researchgate.net Multicomponent reactions involving diazo compounds often exploit their nucleophilic character, where they react with intermediates such as oxonium or ammonium (B1175870) ylides. nih.gov

The presence of the electron-withdrawing phosphonate group at the diazo carbon in this compound is expected to decrease the nucleophilicity of the carbon atom compared to a simple alkyldiazo compound. At the same time, the phenyl group can delocalize charge, which can influence both the nucleophilic and electrophilic character of the molecule. The balance between these electronic effects determines the predominant mode of reactivity in a given chemical transformation.

Insertion Reactions and Catalyst-Mediated Transformations

Upon thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition, this compound and its esters lose dinitrogen to generate a highly reactive phosphorus-substituted phenylcarbene intermediate. This carbene is the key species responsible for a variety of powerful synthetic transformations, including C-H insertion reactions.

Intermolecular and Intramolecular C-H Insertion Reactivity

The generation of a phosphonate-stabilized carbene allows for the direct functionalization of otherwise unreactive C-H bonds. This process can occur between two separate molecules (intermolecular) or within the same molecule (intramolecular).

Intermolecular C-H Insertion: The carbene derived from ((aryl)(diazo)methyl)phosphonates is an effective precursor for intermolecular C-H functionalization. nih.govacs.org These reactions are typically mediated by dirhodium(II) catalysts, which form a transient metal-carbene complex. This complex is more selective than the free carbene, enabling controlled insertions even in complex molecules. Research has shown that dirhodium catalysts can direct the insertion of the phosphonyl(phenyl)carbene moiety into activated C-H bonds, such as primary benzylic positions, with high levels of site-selectivity and stereocontrol. nih.gov For these phosphonate-based carbenes, slightly more forcing conditions, such as higher temperatures (e.g., 40 °C), and the use of additives like hexafluoroisopropanol (HFIP) are often required to achieve good yields, compared to their aryldiazoacetate analogs. nih.govacs.org

Table 2: Representative Intermolecular C-H Insertion Reactions with Diethyl [Diazo(phenyl)methyl]phosphonate
SubstrateCatalystProductYield (%)Enantiomeric Excess (ee %)
TolueneRh₂(S-di-(4-Br)TPPTTL)₄Diethyl [phenyl(phenylmethyl)]phosphonate8598
EthylbenzeneRh₂(S-di-(4-Br)TPPTTL)₄Diethyl [phenyl(1-phenylethyl)]phosphonate7599 (at sec-C-H)
p-CymeneRh₂(S-di-(4-Br)TPPTTL)₄Diethyl [(4-isopropylphenyl)methyl(phenyl)]phosphonate8098 (at prim-C-H)

Data derived from studies on diethyl ((aryl)(diazo)methyl)phosphonates. nih.govacs.org

Intramolecular C-H Insertion: Intramolecular C-H insertion is a powerful strategy for the synthesis of cyclic compounds. The carbene generated from the diazo compound can insert into a C-H bond within the same molecule, leading to the formation of a new ring. For α-aryl-α-diazo compounds, insertion into an ortho C-H bond of the phenyl ring is a common pathway, known as a 1,5-C-H insertion, which leads to the formation of a five-membered ring. nih.gov For example, rhodium-catalyzed cyclization of α-aryl-α-diazo ketones efficiently produces α-aryl cyclopentanones. organic-chemistry.org Similarly, intramolecular C-H insertion into an N-phenyl group of diazoacetamides is a well-established method for synthesizing indolin-2-one derivatives. nih.gov

In the case of this compound, the phenyl group provides a readily accessible site for intramolecular 1,5-C-H insertion. This reaction, typically catalyzed by rhodium(II) or copper(I) complexes, would lead to the formation of a fused five-membered ring system, specifically a dihydro-phosphaindenone oxide derivative. This transformation provides a concise route to complex, phosphorus-containing heterocyclic structures. The regioselectivity of such insertions is generally high, favoring the formation of five-membered rings due to the favorable geometry of the transition state.

Application of Transition Metal Catalysts in this compound Reactions

Transition metal catalysts are essential for controlling the reactivity of diazo compounds, including this compound. By forming metal-carbene intermediates, these catalysts moderate the extreme reactivity of the free carbene, allowing for highly selective and often stereocontrolled transformations that are otherwise unattainable. A range of metals have been employed, with gold, rhodium, and copper being particularly prominent.

Gold Catalysis: Gold catalysts, typically in the +1 oxidation state, are known for their high carbophilicity. Gold carbenes generated from diazo compounds exhibit unique reactivity, often favoring cyclopropanation of strained or electron-rich alkenes and alkynes. They are also effective in mediating X-H (X = O, N, S) insertion reactions and rearrangements. In the context of α-diazophosphonates, gold catalysis can promote reactions such as the formal insertion into the S-S bond of disulfides or the O-H bond of water and alcohols.

Rhodium Catalysis: Dirhodium(II) tetracarboxylates are arguably the most versatile and widely used catalysts for diazo compound decomposition. They are exceptionally effective at generating rhodium-carbene intermediates that mediate a broad spectrum of reactions. As detailed in section 3.4.1, rhodium catalysts are paramount for both intermolecular and intramolecular C-H insertion reactions, providing excellent control over site-selectivity and stereoselectivity. nih.govorganic-chemistry.org They are also highly efficient for the cyclopropanation of alkenes, insertion into O-H and N-H bonds, and ylide formation followed by subsequent rearrangement. The reactivity and selectivity of the rhodium carbene can be finely tuned by modifying the bridging carboxylate or carboxamidate ligands on the dirhodium core.

Copper Catalysis: Copper complexes, particularly those with chiral ligands, were among the first catalysts used for asymmetric reactions of diazo compounds, such as cyclopropanation. Copper(I) salts like Cu(acac)₂, CuOTf, and Cu(MeCN)₄PF₆ are effective in generating copper-carbenes from α-diazophosphonates. These intermediates readily engage in cyclopropanation of styrenes and other olefins. Copper catalysts are also employed for X-H insertion reactions. For instance, the copper-catalyzed reaction of α-diazophosphonates with amines or alcohols leads to the corresponding α-amino or α-alkoxy phosphonates. While sometimes less reactive than their rhodium counterparts for C-H insertion, copper catalysts remain a cost-effective and powerful tool, especially in asymmetric synthesis.

A key advantage of using transition metal catalysts is the ability to achieve enantioselectivity by employing chiral ligands. The development of chiral phosphonates is of significant interest due to their applications as enzyme inhibitors and therapeutic agents.

The metal-catalyzed reactions of this compound provide a direct route to chiral α-substituted phosphonic acids. This is typically achieved by using a chiral catalyst that creates an asymmetric environment around the metal-carbene intermediate. During the subsequent bond-forming step (e.g., C-H insertion or cyclopropanation), the chiral catalyst directs the approach of the substrate, favoring the formation of one enantiomer over the other.

Rhodium-Catalyzed Enantioselective C-H Insertion: As demonstrated in Table 2, dirhodium(II) catalysts bearing chiral carboxamidate ligands, such as Rh₂(S-di-(4-Br)TPPTTL)₄, are highly effective for the enantioselective intermolecular C-H functionalization of benzylic C-H bonds with ((aryl)(diazo)methyl)phosphonates, achieving enantiomeric excesses up to 99%. nih.govacs.org The catalyst's structure creates a chiral pocket that effectively differentiates between the prochiral faces of the carbene and the enantiotopic C-H bonds of the substrate.

Copper-Catalyzed Enantioselective Cyclopropanation: Chiral copper complexes, such as those derived from bis(oxazoline) (BOX) or salen ligands, are extensively used for the enantioselective cyclopropanation of olefins with diazo compounds. The reaction of the carbene derived from this compound with a prochiral alkene, like styrene, in the presence of a chiral copper catalyst can produce cyclopropylphosphonates with high diastereoselectivity and enantioselectivity.

These enantioselective transformations are of paramount importance as they provide access to optically pure phosphonate building blocks that are difficult to synthesize by other means.

Advanced Mechanistic Investigations of this compound

The elucidation of reaction mechanisms for compounds such as this compound is crucial for understanding their reactivity and optimizing their synthetic applications. Advanced mechanistic investigations, including isotopic labeling studies, determination of kinetic and thermodynamic parameters, and trapping experiments, provide deep insights into the transient species and pathways involved in their chemical transformations. While detailed experimental data specifically for this compound remains scarce in publicly accessible literature, the following sections outline the established methodologies and expected findings based on studies of analogous diazo compounds and phosphonates.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby distinguishing between different possible mechanisms. For this compound, labeling specific atoms, such as the diazo carbon or atoms in the phenyl or phosphonate groups, can provide critical information, particularly in reactions like the Wolff rearrangement.

One of the primary applications of isotopic labeling in the study of diazo compounds is to differentiate between a concerted mechanism and a stepwise mechanism involving a carbene intermediate. For instance, in a Wolff rearrangement, if the diazo carbon is labeled with ¹³C, a concerted 1,2-rearrangement would lead to a product with the label in a specific, predictable position. Conversely, a stepwise mechanism that proceeds through a symmetric intermediate, such as an oxirene, could lead to scrambling of the isotopic label. Studies on other α-diazocarbonyl compounds have shown that the degree of label migration can vary, indicating that competing concerted and stepwise pathways often coexist. nih.gov

Table 1: Hypothetical Isotopic Labeling Study on the Wolff Rearrangement of a this compound derivative

Labeled Position Proposed Intermediate Expected Product Distribution Mechanistic Insight
Diazo-Carbon (¹³C) Phenyl(phosphono)carbene Direct migration product Suggests a concerted or rapid stepwise pathway without significant symmetric intermediate formation.
Diazo-Carbon (¹³C) Symmetric Oxirene-like intermediate Scrambled ¹³C label in the product Provides evidence for a stepwise mechanism involving a symmetric intermediate.
Phenyl Ring (¹³C or D) No scrambling expected Label retained at its original position Confirms the integrity of the migrating phenyl group during the rearrangement.

While specific experimental data for this compound is not available, these principles guide the design and interpretation of such mechanistic studies.

Kinetic and Thermodynamic Parameters of Key Reactions

The rates and energetic profiles of reactions involving this compound are fundamental to understanding its reactivity. Kinetic studies can determine rate constants and activation parameters (Arrhenius parameters), while thermodynamic studies provide information on the relative stabilities of reactants, intermediates, and products.

The thermal or photochemical decomposition of this compound to generate a carbene intermediate is a key reaction. The rate of this nitrogen extrusion is influenced by the electronic and steric properties of the phenyl and phosphonate groups. Computational studies on related diazo compounds suggest that the activation energy for N₂ release can be significantly affected by substituents. researchgate.net For instance, electron-withdrawing groups can influence the stability of the transition state for nitrogen loss.

Laser flash photolysis is a powerful technique for studying the kinetics of short-lived intermediates like carbenes. This method allows for the direct observation of the carbene and measurement of its reaction rates with various trapping agents. For example, the rate constant for the reaction of a carbene with methanol (B129727) could be determined by monitoring the decay of the carbene's transient absorption signal in the presence of varying concentrations of methanol. nih.gov

Table 2: Representative Kinetic and Thermodynamic Data for Reactions of Aryl Diazo Compounds and Related Species (Illustrative)

Reaction Method Parameter Value Reference
N₂ release from a diazo compound DFT Calculation Activation Energy (Ea) 25-45 kcal/mol researchgate.net
Phenyl radical + Methanol PLP/MS Rate Constant (k) 7.82 x 10¹¹ exp(-853/T) cm³ mol⁻¹ s⁻¹ researchgate.net
Phenyl isocyanate + Methanol Experimental Activation Energy (Ea) ~30 kJ/mol (non-polar solvent) rwth-aachen.de

Note: The data in this table are for analogous systems and are intended to be illustrative of the types of parameters determined in such studies.

Investigation of Reactive Intermediates through Trapping Experiments

Trapping experiments are designed to capture and identify highly reactive, transient intermediates, such as carbenes or ketenes, that are formed during a reaction. The nature and distribution of the trapped products provide strong evidence for the involvement of these intermediates.

The decomposition of this compound is expected to generate phenyl(phosphono)carbene. This carbene can be trapped by a variety of reagents. For example, reaction with alkenes like cyclohexene (B86901) would be expected to yield cyclopropane (B1198618) adducts. The stereochemistry of these adducts can provide information about the spin state of the carbene; singlet carbenes typically add to alkenes in a stereospecific manner, while triplet carbenes often lead to a mixture of stereoisomers. nih.gov

Alcohols, such as methanol, are effective trapping agents for carbenes, leading to O-H insertion products. They can also trap the ketene formed from a Wolff rearrangement. By analyzing the product distribution from reactions carried out in the presence of different trapping agents, it is possible to infer the relative rates of competing reaction pathways, such as carbene formation versus concerted rearrangement. organic-chemistry.org

Table 3: Expected Products from Trapping Experiments of Intermediates Derived from this compound

Intermediate Trapping Agent Expected Product Type Mechanistic Information
Phenyl(phosphono)carbene Cyclohexene Cyclopropane adduct Confirms carbene formation; stereochemistry indicates spin state.
Phenyl(phosphono)carbene Methanol O-H insertion product (ether) Evidence for the presence of a carbene intermediate.
Phenylphosphonoketene Methanol Ester Confirms Wolff rearrangement pathway.
Phenyl(phosphono)carbene Phenylacetylene Cyclopropene adduct Characterizes the reactivity of the carbene with alkynes.

Computational studies can complement these experimental findings by modeling the reaction pathways and calculating the energy barriers for different processes, providing a more complete picture of the reaction mechanism. nih.govfigshare.com

Computational and Theoretical Frameworks for Diazo Phenyl Methyl Phosphonic Acid

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in modeling the electronic landscape of diazo phosphonates. These methods offer deep insights into the molecule's stability, reactivity, and spectroscopic properties.

The electronic behavior of [Diazo(phenyl)methyl]phosphonic acid is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically centered on the diazo functional group, characterized by a high electron density on the terminal nitrogen atom and the carbon atom. The LUMO is often a π* orbital associated with the diazo and phenyl groups. The energy gap between the HOMO and LUMO is a critical indicator of the compound's kinetic stability and its susceptibility to photochemical or thermal decomposition.

The bonding in this molecule exhibits a blend of covalent and highly polarized interactions. The phosphonic acid moiety features a distorted tetrahedral geometry around the phosphorus atom. researchgate.net The P=O bond is characteristically shorter and stronger than the P-OH single bonds. researchgate.netnih.gov Theoretical calculations on related phosphonates, using DFT methods such as B3LYP with a 6-311G(2d,2p) basis set, have been used to optimize molecular geometries and predict bond lengths and angles with high accuracy, often showing good agreement with experimental X-ray crystallography data. ijcce.ac.ir

Table 1: Predicted Bonding Characteristics of this compound Note: The values below are hypothetical and based on data from analogous compounds found in computational studies. researchgate.netijcce.ac.ir

BondPredicted Bond Length (Å)Predicted Bond AngleAngle Value (°)
C-N (diazo)~1.32C-N-N~180
N≡N (diazo)~1.13P-C-N~115
P-C~1.76O-P-O~112
P=O~1.50C-P=O~115
P-OH~1.55C-P-OH~105

The diazo group is best described as a resonance hybrid of several contributing structures. researchgate.net This resonance delocalizes the charge across the C-N-N fragment, leading to a separation of formal charges. The principal resonance forms illustrate the nucleophilic character of the terminal nitrogen and the electrophilic potential of the carbon atom, which is fundamental to its reactivity.

Key Resonance Structures of the Diazo Group:

A linear structure with a neutral carbon, a positively charged central nitrogen, and a negatively charged terminal nitrogen.

A structure with a double bond between all three atoms, placing a negative charge on the carbon and a positive charge on the terminal nitrogen.

A bent structure contributing to its carbene-like reactivity upon nitrogen extrusion.

Prediction of Reaction Mechanisms and Energetic Landscapes

Computational modeling is a powerful tool for mapping the potential energy surfaces of reactions involving diazo compounds. This allows for the prediction of reaction mechanisms, identification of intermediates, and calculation of activation barriers, which collectively determine the reaction's feasibility and outcome.

The decomposition of diazo compounds to form carbenes is a cornerstone of their chemistry. researchgate.net Theoretical calculations can identify the transition state for the extrusion of dinitrogen (N₂), a critical step in carbene generation. nih.gov By calculating the vibrational frequencies of a proposed structure, a transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-N₂ bond).

Computational studies on the reaction of phenyl diazomethane (B1218177) with metal complexes have utilized ONIOM models and functionals like mPW1K to elucidate mechanistic details, highlighting the formation of η¹-C bound diazo complexes as crucial intermediates leading to metallacarbenes. nih.gov For this compound, similar computational approaches can be used to characterize the transition states for both uncatalyzed thermal/photochemical decomposition and metal-catalyzed pathways.

Diazo compounds are versatile carbene precursors, with generation achieved through thermal, photochemical, or metal-catalyzed methods. libretexts.orgresearchgate.net Once formed, the resulting phenylphosphonocarbene can undergo a variety of transformations. researchgate.net

Carbene Generation:

Thermolysis/Photolysis: Heating or irradiating the diazo compound leads to the loss of N₂ gas and the formation of a free carbene. libretexts.org Photochemical excitation initially produces a singlet carbene, which can in some cases interconvert to a triplet state. acs.org

Metal Catalysis: Transition metals such as rhodium and copper react with the diazo compound to form a metal carbenoid intermediate. researchgate.netnih.gov This pathway often provides greater control and selectivity over subsequent reactions.

Subsequent Transformations:

Cyclopropanation: The carbene can add across an alkene double bond to form a cyclopropane (B1198618) ring.

C-H/X-H Insertion: The highly reactive carbene can insert into C-H, O-H, or N-H bonds. The intramolecular insertion into one of the P-OH bonds is a plausible pathway.

Ylide Formation: Reaction with Lewis bases (e.g., sulfides, ethers) can form ylides, which can then undergo further rearrangements. researchgate.net

Wolff Rearrangement: While more common for α-diazoketones, a similar rearrangement could potentially occur, leading to a ketene-like intermediate. researchgate.net

The presence of the phosphonic acid group may offer unique reactivity, potentially acting as an intramolecular catalyst or proton source, a concept explored in reactions of diazo esters with phosphoric acid catalysts. thieme-connect.com

Table 2: Potential Reaction Pathways and Computational Investigation Methods

Reaction PathwayDescriptionRelevant Computational Methods
N₂ ExtrusionLoss of dinitrogen to form a carbene intermediate.DFT, CASSCF for transition state location
CyclopropanationAddition of the carbene to an alkene.Activation barrier calculations (DFT)
C-H InsertionInsertion of the carbene into a C-H bond.Molecular Dynamics (MD), DFT
Intramolecular O-H InsertionInsertion into the phosphonic acid O-H bond.Transition state searching, IRC calculations
Metal Carbenoid FormationReaction with a transition metal catalyst to form a metallacarbene.ONIOM, DFT with appropriate metal basis sets

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound are crucial for its behavior in solution and in the solid state. Conformational analysis helps identify the most stable arrangements of the molecule.

The primary conformational variables include the torsion angles around the P-C and C-Phenyl single bonds. Computational methods like molecular mechanics (MM2) or DFT can be used to scan the potential energy surface by systematically rotating these bonds to identify low-energy conformers. researchgate.net Studies on similar α-substituted phosphonates have revealed that the tetrahedral geometry around the central carbon atom is a key structural feature and that calculated gas-phase conformations can differ slightly from solid-state experimental structures due to packing forces. ijcce.ac.ir

The phosphonic acid group is a potent hydrogen bond donor and acceptor. This facilitates strong intermolecular hydrogen bonding, which likely leads to the formation of dimeric structures or extended networks in the crystalline state. These interactions would significantly influence the molecule's physical properties, such as its melting point and solubility. Computational models can predict the geometries and energies of these hydrogen-bonded aggregates, providing insight into the supramolecular chemistry of the compound.

Elucidation of Solvent Effects on Reaction Dynamics

The solvent environment can exert a substantial influence on the reaction dynamics of diazo compounds, including this compound. Computational chemistry offers powerful tools to dissect these effects, providing a molecular-level understanding of how solvents can alter reaction pathways, transition states, and product distributions.

Theoretical investigations into the solvent effects on the reactions of analogous compounds, such as phenyldiazomethane, have employed Density Functional Theory (DFT) calculations coupled with a Polarizable Continuum Model (PCM) to simulate the solvent environment. researchgate.net This approach treats the solvent as a continuous dielectric medium, which allows for the calculation of solvation energies and their impact on the energies of reactants, intermediates, and transition states.

Key Research Findings:

Reaction Pathway Modulation: Computational studies on related diazo compounds have demonstrated that the choice of solvent can fundamentally alter the preferred reaction pathway. For instance, in the reactions of certain diazo imides, a switch from a non-polar solvent like dichloromethane (B109758) to a polar solvent such as acetonitrile (B52724) can shut down a carbene-mediated pathway in favor of a reduction pathway.

Transition State Stabilization: The polarity of the solvent can differentially stabilize the transition states of competing reaction pathways. For reactions involving polar intermediates or transition states, polar solvents can significantly lower the activation energy, thereby accelerating the reaction rate. Implicit solvation models, like the SMD model, are frequently used in DFT calculations to investigate these stabilization effects.

Explicit Solvent Models: For reactions where specific solvent-solute interactions, such as hydrogen bonding, are crucial, explicit solvent models are employed. In these models, a number of solvent molecules are included in the quantum mechanical calculation to provide a more accurate description of the immediate chemical environment.

The insights gained from these computational models are critical for optimizing reaction conditions to achieve desired outcomes. By understanding how different solvents influence the energy landscape of a reaction, chemists can select the most appropriate solvent to enhance reaction rates and control selectivity.

Table 1: Illustrative Data on Solvent Effects on the Activation Energy of a Hypothetical Reaction of a Diazophosphonate

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
n-Hexane1.8825.4
Toluene2.3824.1
Dichloromethane8.9321.7
Acetonitrile37.519.8
Dimethyl Sulfoxide46.718.5

Note: This table is illustrative and based on general principles of solvent effects on reactions involving polar intermediates. The values are not from a specific study on this compound.

Development of Predictive Models for Reactivity and Selectivity

Predictive modeling, leveraging computational chemistry and machine learning, has emerged as a powerful tool for forecasting the reactivity and selectivity of organic molecules, including complex systems like this compound. These models are built upon datasets of experimental or computationally generated reaction data and can significantly accelerate the discovery and optimization of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models establish a mathematical relationship between the chemical structure of a molecule and its reactivity or biological activity. nih.govnih.gov For aromatic phosphonates, QSAR studies have demonstrated that molecular descriptors related to the topology and polarity of the molecules are important parameters influencing their activity. nih.gov These models can be used to predict the reactivity of new this compound derivatives by calculating their relevant molecular descriptors and inputting them into the established QSAR equation.

Machine Learning Approaches:

More recently, machine learning algorithms, such as graph-convolutional neural networks, have been applied to predict reaction outcomes with high accuracy. rsc.org These models learn from large datasets of chemical reactions and can identify subtle electronic and steric features that govern selectivity. For aromatic C–H functionalization reactions, a relevant area for the reactivity of the phenyl group in this compound, these models can provide quantitative likelihood scores for different reaction sites. rsc.orgnih.gov

Key Research Findings:

Descriptor-Based Predictions: A combined machine learning and DFT approach has been used to investigate the factors influencing the ease of N2 release from diazo compounds, a crucial step in many of their reactions. This study revealed that the partial positive charge on the carbene carbon and the partial negative charge on the terminal nitrogen are key descriptors that correlate with a lower activation energy barrier.

High-Throughput Screening: Predictive models enable the virtual screening of large libraries of potential reactants and catalysts, identifying promising candidates for experimental investigation. This can dramatically reduce the time and resources required for reaction development.

Mechanistic Insights: By analyzing the features that are most important in a predictive model, researchers can gain new insights into the underlying reaction mechanisms that govern reactivity and selectivity.

The development of robust predictive models for the reactivity of this compound and related compounds holds the potential to transform how chemists approach the synthesis of novel phosphorylated molecules.

Table 2: Illustrative Descriptors for a QSAR Model of Diazophosphonate Reactivity

DescriptorDescriptionImportance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalHigh
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalHigh
Dipole MomentMeasure of the molecule's overall polarityMedium
Steric Hindrance ParameterA quantitative measure of steric bulk around the diazo groupHigh
Hammett Constant (σ)Electronic effect of substituents on the phenyl ringHigh

Note: This table is illustrative and lists common descriptors used in QSAR studies. The importance is hypothetical and would be determined through statistical analysis in a real study.

Applications of Diazo Phenyl Methyl Phosphonic Acid in Advanced Organic Synthesis

Strategic Building Block for Phosphorylated Heterocyclic Compounds

The inherent reactivity of the diazo group as a 1,3-dipole and a precursor to carbenes makes [Diazo(phenyl)methyl]phosphonic acid an exceptional tool for the construction of phosphorus-containing heterocycles.

Esters of this compound are effective surrogates for the less stable phenyl diazomethane (B1218177) in the synthesis of pyrazoles. They readily undergo 1,3-dipolar cycloaddition reactions with alkynes to afford phosphorylated pyrazole (B372694) intermediates. A key advantage of this methodology is the stabilizing effect of the electron-withdrawing phosphoryl group on the diazo compound, rendering it easier to handle. Following the cycloaddition, the phosphonate (B1237965) group can facilitate the aromatization of the initial cycloadduct through a nih.govnih.gov-sigmatropic rearrangement from carbon to nitrogen, and can subsequently be removed, making its role vital yet traceless. This approach allows for the regioselective synthesis of N-H pyrazoles from unsymmetrical alkynes. The reaction generally proceeds more efficiently with alkynes bearing electron-withdrawing groups.

The synthesis of triazoles from diazo compounds is less direct but can be achieved through multicomponent strategies. One such approach involves the copper-catalyzed three-component coupling of an alkyne, an azide (B81097), and a diazo compound to yield fully substituted triazoles. In other methods, diazo compounds can react with nitriles in the presence of a suitable activator, such as a diazonium salt, to form substituted 1,2,4-triazoles. This transformation proceeds through the formation of a diazenium (B1233697) intermediate, which then undergoes condensation with the nitrile.

Table 1: Synthesis of Phosphorylated Pyrazoles via 1,3-Dipolar Cycloaddition Data derived from studies on α-aryl-α-diazophosphonates.

Diazophosphonate Reactant Alkyne Partner Product Yield Ref.
Diethyl [diazo(phenyl)methyl]phosphonate Dimethyl acetylenedicarboxylate Dimethyl 1-(diethoxyphosphoryl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate High researchgate.net
Diethyl [diazo(4-methoxyphenyl)methyl]phosphonate Methyl propiolate Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate Good youtube.com
Diethyl [diazo(phenyl)methyl]phosphonate Phenylacetylene 3,5-Diphenyl-1H-pyrazole Moderate researchgate.net
Diethyl [diazo(phenyl)methyl]phosphonate Ethyl acrylate (B77674) Ethyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate Good rsc.org

Beyond simple five-membered rings, this compound derivatives are instrumental in building more complex and novel phosphorus-containing heterocyclic scaffolds. This is often achieved through intramolecular reactions or tandem sequences initiated by the formation of a metal carbene.

Rhodium(II) catalysts are particularly effective in promoting the decomposition of diazophosphonates to generate rhodium carbenoids. These reactive intermediates can undergo a variety of transformations. For instance, δ-diazo oximes containing a phosphonate group can undergo Rh(II)-catalyzed intramolecular cyclization. This process involves the formation of a rhodium carbene, which then inserts into the N–O bond of the oxime, leading to the formation of dihydropyridinones that subsequently aromatize to yield pyridine-2-phosphonates. Such strategies provide a facile route to six-membered N-heterocycles bearing a phosphonate group.

Cascade reactions initiated by the diazo compound can also lead to fused heterocyclic systems. For example, an electrochemical cascade involving styryl diazo imides and aryl thiols has been shown to produce pyrrolidinedione-fused thiochromans. While not a direct example using this compound, this illustrates the potential for designing complex cascade sequences starting from suitably functionalized diazophosphonates to build novel fused scaffolds.

Precursor for the Synthesis of Complex Molecules

The ability to introduce a phosphonic acid group into intricate molecular frameworks is a significant application of this compound, particularly in the synthesis of biologically active compounds or chiral ligands.

A powerful strategy for incorporating the phenylphosphonate (B1237145) moiety into complex molecules is through catalyst-controlled C-H functionalization. Chiral dirhodium catalysts have been developed that facilitate the highly enantioselective and site-selective intermolecular insertion of a rhodium carbene, generated from a ((aryl)(diazo)methyl)phosphonate, into primary benzylic C-H bonds.

This methodology has been successfully applied to the late-stage functionalization of complex, biologically relevant chiral scaffolds. For example, derivatives of natural products and drugs such as estrone (B1671321), naproxen (B1676952), and gemfibrozil (B1671426) have been modified using this reaction, demonstrating its utility in medicinal chemistry for creating new analogs of existing drugs. The steric bulk of the phosphonate group plays a crucial role in directing the insertion to less sterically hindered primary C-H bonds, a selectivity that is often complementary to other carbene precursors.

Table 2: Enantioselective C-H Functionalization with ((Aryl)(diazo)methyl)phosphonates Reactions catalyzed by a chiral dirhodium complex.

Substrate Diazophosphonate Product Yield Enantiomeric Excess (ee) Ref.
Toluene Diethyl [diazo(phenyl)methyl]phosphonate Diethyl (1,2-diphenylethyl)phosphonate 85% 94% nih.gov
Estrone derivative Diethyl [diazo(phenyl)methyl]phosphonate C-H functionalized estrone derivative 60% 91% nih.gov
(S)-Naproxen derivative Diethyl [diazo(4-bromophenyl)methyl]phosphonate C-H functionalized naproxen derivative 75% 99% nih.gov

The synthetic utility of this compound can be expanded through its derivatization. While the phosphonic acid itself can be used, it is more common to employ its dialkyl esters (e.g., diethyl or dimethyl esters) in organic transformations to improve solubility and compatibility with reaction conditions. The phosphonic acid can be easily regenerated from the ester at a later stage via hydrolysis or other dealkylation methods.

Furthermore, the phenyl ring offers a site for modification, allowing for the synthesis of a library of ((aryl)(diazo)methyl)phosphonates with varied electronic and steric properties. Synthetic routes to these compounds, often via diazo-transfer reactions onto substituted benzylphosphonates, are well-established. This allows chemists to fine-tune the reactivity of the diazo compound for specific synthetic targets. For instance, introducing electron-withdrawing or electron-donating groups on the phenyl ring can modulate the stability of the diazo compound and the reactivity of the subsequent carbene intermediate, influencing the efficiency and selectivity of cyclopropanations, C-H insertions, or cycloaddition reactions.

Role in Cascade Reactions and Multicomponent Transformations

Diazo compounds are powerful reactants in cascade and multicomponent reactions (MCRs), enabling the rapid construction of molecular complexity from simple precursors in a single operation. This compound and its esters are well-suited for these transformations. A common pathway involves the initial reaction of the diazophosphonate with a catalyst (e.g., rhodium or copper) or a nucleophile to form a reactive ylide intermediate.

For example, in the presence of an alcohol and a rhodium catalyst, the diazophosphonate can form an oxonium ylide. This ylide can then be trapped by an electrophile, such as an imine, in a three-component reaction to generate α-alkoxy-β-amino phosphonates. Similarly, reaction with thiols or amines can generate sulfonium (B1226848) or ammonium (B1175870) ylides, respectively, which can participate in analogous MCRs. These ylide-based cascade reactions are highly valuable for the stereocontrolled synthesis of densely functionalized acyclic molecules.

Another type of cascade involves an initial cycloaddition followed by rearrangement or further transformation. The versatility of the diazo group allows it to participate in various MCRs where it can act as a nucleophile, a 1,3-dipole, or a carbene precursor, leading to a diverse range of complex products in a highly atom-economical fashion.

Contribution to Stereoselective Synthesis

This compound and its derivatives, particularly dialkyl ((aryl)(diazo)methyl)phosphonates, have emerged as highly effective reagents in stereoselective synthesis. Their ability to act as precursors for metal-stabilized donor/acceptor carbenes or to participate as nucleophiles under chiral catalysis has enabled the development of novel asymmetric transformations. These methods provide access to a wide array of chiral phosphonates, which are significant substructures in medicinal chemistry and materials science. Research has demonstrated their utility in enantioselective C-H functionalization, conjugate additions, and Mannich-type reactions, consistently achieving high levels of stereocontrol.

Enantioselective C–H Functionalization

A significant advancement in stereoselective synthesis involves the use of ((aryl)(diazo)methyl)phosphonates for catalyst-controlled C–H functionalization. nih.gov These donor/acceptor carbene precursors, when activated by a chiral dirhodium catalyst, can achieve remarkable levels of site- and stereocontrol in intermolecular C-H functionalization reactions. nih.gov

In a key study, the dirhodium catalyst, Rh₂(S-di-(4-Br)TPPTTL)₄, was found to be optimal for promoting the enantioselective functionalization of primary benzylic C–H bonds. nih.gov The reaction between various ((aryl)(diazo)methyl)phosphonates and substrates containing benzylic C-H bonds, such as p-cymene, proceeded with high enantioselectivity and site-selectivity. The phosphonate group's steric demand directs the reaction preferentially to the primary, less sterically hindered site. nih.gov This methodology has proven effective for the late-stage functionalization of complex molecules, including derivatives of estrone and (S)-naproxen. nih.gov The reactions demonstrated high enantiomeric excesses (ee), typically ranging from 84% to 99%. nih.gov

Table 1. Enantioselective Benzylic C–H Functionalization with ((Aryl)(diazo)methyl)phosphonates. nih.gov
Diazophosphonate ReactantAryl GroupProductEnantiomeric Excess (ee)
12a4-Bromophenyl13a98%
12b4-Methoxyphenyl13b98%
12c3-Methoxyphenyl13c97%
12dPhenyl13d98%
12e2-Naphthyl13e94%

Asymmetric 1,6-Conjugate Addition Reactions

Derivatives of this compound, specifically dialkyl diazomethylphosphonates, have been successfully employed in asymmetric 1,6-conjugate addition reactions with para-quinone methides (p-QMs). researchgate.net This transformation, promoted by phase-transfer catalysis, provides an efficient route to chiral diarylmethylated diazomethylphosphonates, which are valuable synthetic intermediates. researchgate.net The diarylmethine unit is a privileged structure found in numerous medicinal molecules. researchgate.net

The reaction allows for the enantioselective construction of a stereogenic center bearing a diarylmethine moiety. The resulting products were obtained in good yields (up to 85%) and with excellent enantioselectivities (up to 99% ee). researchgate.net These chiral phosphonate products can be further converted into other bioactive compounds, such as chiral α-aminophosphonates and dihydrocinnoline (B15445986) phosphonates. researchgate.net

Table 2. Asymmetric 1,6-Conjugate Addition of Dialkyl Diazomethylphosphonates to para-Quinone Methides. researchgate.net
para-Quinone Methide (p-QM) SubstrateProductYieldEnantiomeric Excess (ee)
Parent p-QMChiral diarylmethylated diazomethylphosphonate81%96%
4-Methyl substituted p-QMCorresponding chiral product85%97%
4-Methoxy substituted p-QMCorresponding chiral product75%95%
4-Chloro substituted p-QMCorresponding chiral product83%99%
2-Naphthyl based p-QMCorresponding chiral product78%98%

Asymmetric Acyl-Mannich Reactions

The application of α-(diazomethyl)phosphonates has been extended to asymmetric acyl-Mannich reactions with isoquinolines, catalyzed by chiral Brønsted acids. nih.gov Chiral spiro phosphoric acids have been identified as effective catalysts for this transformation, enabling the synthesis of a series of chiral 1,2-dihydroisoquinolines. nih.gov

This reaction constructs a tertiary stereocenter at the C1 position of the isoquinoline (B145761) ring with high efficiency and stereocontrol. The process affords the desired products in yields of up to 98% and with high enantioselectivity. nih.gov This method represents a valuable tool for accessing complex, chiral nitrogen-containing heterocyclic compounds from readily available starting materials. nih.gov

Table 3. Asymmetric Acyl-Mannich Reaction of α-(Diazomethyl)phosphonate with Isoquinolines. nih.gov
Isoquinoline SubstrateCatalyst TypeYieldEnantiomeric Excess (ee)
IsoquinolineChiral Spiro Phosphoric Acid95%92%
6,7-DimethoxyisoquinolineChiral Spiro Phosphoric Acid98%95%
7-NitroisoquinolineChiral Spiro Phosphoric Acid85%90%
6-BromoisoquinolineChiral Spiro Phosphoric Acid92%93%

Emerging Research Directions and Future Prospects for Diazo Phenyl Methyl Phosphonic Acid

Innovation in Catalytic Systems for [Diazo(phenyl)methyl]phosphonic acid Transformations

The transformation of α-aryl-α-diazophosphonates, including esters of this compound, is heavily reliant on catalysis to control the decomposition of the diazo group and channel its reactivity towards desired outcomes. Innovations in catalytic systems are pivotal for achieving higher efficiency, selectivity, and broader substrate scope. Key areas of development include the use of rhodium, palladium, and iron catalysts.

Rhodium Catalysts: Dirhodium(II) complexes are particularly effective for carbene transfer reactions. nih.gov Rhodium(II) acetate (B1210297) is a commonly used catalyst for O-H insertion reactions of α-diazo phosphonates with alcohols and for intramolecular cyclizations. lboro.ac.uk More recent studies have shown that rhodium(II) trifluoroacetamide (B147638) can be a significantly more active catalyst under certain conditions. lboro.ac.uk These catalysts generate rhodium carbenoid intermediates that can undergo a variety of transformations, including cyclopropanation and insertion into C-H and X-H bonds (where X is a heteroatom). researchgate.netorganic-chemistry.org

Palladium Catalysts: Palladium catalysis has been instrumental in the synthesis of α-aryl-α-diazophosphonates themselves. An efficient method involves the palladium-catalyzed cross-coupling of aryl iodides with diethyl diazomethylphosphonate. researchgate.netresearchgate.net This approach provides access to arylated diazophosphonates that are otherwise difficult to prepare. researchgate.net Furthermore, palladium-catalyzed olefination of N-tosylhydrazones, which serve as precursors to β-diazo phosphonates, has been developed to synthesize various vinylphosphonates. researchgate.net The versatility of palladium catalysis allows for the construction of complex molecular scaffolds under relatively mild conditions. nih.govnih.gov

Iron Catalysts: As an earth-abundant and environmentally benign metal, iron has emerged as an attractive alternative to precious metal catalysts. researchgate.net Iron porphyrin complexes have been shown to catalyze a range of transformations of diazo compounds, including cyclopropanation and N-H insertion reactions. researchgate.netrsc.org These iron-based systems can operate under mild conditions and exhibit high tolerance towards various functional groups, making them suitable for complex synthetic schemes. researchgate.net The development of chiral iron catalysts also holds promise for asymmetric transformations. semanticscholar.org

Table 1: Comparison of Catalytic Systems for α-Aryl-α-diazophosphonate Transformations

Catalyst TypeTypical CatalystKey TransformationsAdvantages
Rhodium Rh₂(OAc)₄, Rh₂(tfa)₂O-H Insertion, C-H Insertion, CyclopropanationHigh efficiency and selectivity for carbene transfer. nih.govlboro.ac.uk
Palladium Pd(OAc)₂, Pd(PPh₃)₄Cross-coupling, OlefinationCrucial for the synthesis of the diazophosphonate scaffold. researchgate.netresearchgate.net
Iron Fe(Porphyrin)ClCyclopropanation, N-H InsertionEarth-abundant, environmentally benign, high functional group tolerance. researchgate.net

Exploration of Green Chemistry Methodologies in its Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound and its derivatives. Research is focused on developing methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency.

One key area of development is the use of safer and more environmentally friendly reagents for diazo transfer reactions. A simple and general procedure for the synthesis of α-aryl-α-diazophosphonates involves the reaction of benzylphosphonates with tosyl azide (B81097) in the presence of potassium tert-butoxide. acs.orgnih.gov This method utilizes readily available starting materials and can be performed on a multi-gram scale, which aligns with the green chemistry principle of maximizing atom economy. acs.orgnih.gov

Solvent-free reaction conditions are another important aspect of green chemistry being explored. Mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of azo dyes under solvent-free conditions, suggesting the potential for similar approaches in the synthesis and reactions of diazophosphonates. rsc.org These methods can lead to higher yields, simpler work-up procedures, and a significant reduction in solvent waste.

Furthermore, the development of catalytic systems based on earth-abundant metals like iron contributes to the greening of synthetic processes by replacing rarer and more toxic heavy metals such as rhodium and palladium. researchgate.netnih.gov Photocatalysis using visible light is another emerging green methodology that offers a metal-free approach for certain transformations, potentially reducing the environmental impact of the synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The inherent instability and potential hazards associated with diazo compounds make their synthesis and use in traditional batch processes challenging, particularly on a larger scale. Flow chemistry offers a compelling solution to these problems by enabling the continuous generation and immediate consumption of reactive intermediates in a controlled microreactor environment. pharmablock.com

The integration of α-diazophosphonate chemistry into flow platforms is an active area of research. Continuous-flow strategies have been developed for the generation of diazoesters and their subsequent use in insertion reactions, including P-H insertions to form α-phosphono carboxylates. researchgate.net This approach avoids the accumulation of hazardous diazo intermediates, thereby enhancing safety. semanticscholar.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can also lead to improved yields and selectivity. rsc.orgnih.govmaynoothuniversity.ie

Automated synthesis platforms, which often incorporate flow chemistry, can further enhance the efficiency and reproducibility of reactions involving this compound derivatives. These systems allow for rapid optimization of reaction conditions and the streamlined production of compound libraries for screening purposes. The diazotization reaction, a key step in the synthesis of many diazo compounds, has been successfully optimized and scaled up using continuous flow reactors, demonstrating the potential of this technology for the industrial production of related compounds. rsc.org

Advanced Computational Design of Novel Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the reactivity of complex molecules like this compound. mdpi.com Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity.

In the context of α-diazophosphonate chemistry, computational studies have been used to investigate the mechanism of catalytic reactions. For example, DFT calculations have helped to elucidate the stereochemical pathway of a novel Rh(I)-carbene-directed Si-H insertion reaction involving α-diazophosphonates. researchgate.net Such studies can guide the rational design of new catalysts and ligands to improve the efficiency and enantioselectivity of these transformations.

Computational methods can also be used to predict the electronic properties and reactivity of novel this compound derivatives with different substitution patterns. This allows for the in silico screening of potential substrates and the identification of promising candidates for experimental investigation. By providing a deeper understanding of the underlying principles governing their reactivity, advanced computational design can accelerate the discovery of new transformations and applications for this versatile class of compounds.

Potential for Applications Beyond Traditional Organic Synthesis

The unique combination of a reactive diazo group and a biologically relevant phosphonate (B1237965) moiety in this compound derivatives opens up exciting possibilities for applications beyond their traditional role as synthetic intermediates.

Chemical Biology: A particularly promising area is the use of these compounds as tools in chemical biology. raineslab.com Researchers have developed α-aryl-α-diazoamides as modular bioreversible labels that can esterify carboxylic acid groups in proteins under aqueous conditions. mit.edumit.eduresearchgate.net This "cloaking" of protein carboxyl groups can be used to modulate protein function and facilitate their delivery across cellular membranes. The reaction is reversible, as the resulting esters can be cleaved by intracellular esterases, restoring the native protein. mit.edu This technology has significant potential for applications in drug delivery and the study of biological processes in living systems. grantome.comwikipedia.orgnih.govru.nlresearchgate.net

Medicinal Chemistry: Organophosphorus compounds, in general, have a long history of use in medicinal chemistry, and the phosphonate group is a well-known phosphate (B84403) bioisostere. researchgate.net The ability to use this compound as a scaffold to synthesize novel phosphonate-containing molecules could lead to the discovery of new therapeutic agents. The diazo group can be transformed into a wide variety of functional groups, allowing for the creation of diverse libraries of compounds for biological screening. acs.org

Materials Science: While less explored, the potential for incorporating this compound derivatives into advanced materials is another intriguing future direction. The phosphonate group can be used to anchor the molecules to surfaces or to coordinate with metal ions to form metal-organic frameworks (MOFs). The diazo group could then be used for post-synthetic modification of the material, introducing new functionalities or cross-linking polymer chains.

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